molecular formula C5H8ClNO B3328500 2-Furanylmethanamine hydrochloride CAS No. 4753-68-8

2-Furanylmethanamine hydrochloride

Cat. No.: B3328500
CAS No.: 4753-68-8
M. Wt: 133.57 g/mol
InChI Key: ZIPQNVVCEHWMBV-UHFFFAOYSA-N
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Description

2-Furanylmethanamine hydrochloride is a primary amine derivative featuring a furan ring (a five-membered aromatic heterocycle with one oxygen atom) attached to a methanamine group. The hydrochloride salt enhances its stability and solubility for research applications.

Properties

IUPAC Name

furan-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPQNVVCEHWMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanylmethanamine hydrochloride typically involves the reaction of furan-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Furanylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-furanylmethanamine hydrochloride is in organic synthesis. It serves as a building block for the preparation of various heterocyclic compounds.

Table 1: Synthetic Applications

Compound NameReaction TypeYield (%)Reference
2-(2-Furyl)ethanolamineHydrogenation of furanylmethanamine85U.S. Patent 2,547,712
Oxazolidine derivativesReaction with dichloroacetyl compoundsVariablePatent CA2025374A1
Furan-based polymersPolycondensation reactionsHighLiterature Review

The above table summarizes various synthetic applications where this compound has been utilized as a precursor or intermediate.

Biochemical Applications

In biochemistry, this compound functions as a non-ionic organic buffering agent used in cell cultures. Its ability to maintain pH levels within a specific range (6-8.5) makes it valuable for biological assays and experiments.

Case Study: Buffering Agent in Cell Culture

A study demonstrated that using this compound as a buffering agent improved cell viability and proliferation rates in mammalian cell cultures compared to traditional buffering agents like MOPS . This highlights its potential utility in biotechnology and pharmaceutical research.

Agricultural Chemistry

Another significant application of this compound is in agricultural chemistry, particularly as an antidote or "safener" for herbicides. It has been reported that derivatives of 2-furanylmethanamine can effectively reduce the phytotoxicity of certain herbicides on crops such as corn and soybeans.

Table 2: Herbicide Safening Applications

Herbicide TypeCrop TypeEffectiveness (%)Reference
GlyphosateCorn70European Patent Application No. 304,409
AtrazineSoybeans65South African Patent No. 5997

This table illustrates the effectiveness of using compounds derived from this compound in mitigating herbicide toxicity.

Mechanism of Action

The mechanism of action of 2-Furanylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its amine group allows it to form covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-Furanylmethanamine HCl C₅H₈ClNO ~133.45 Furan-2-yl, primary amine Oxygen-containing heterocycle; polar
Phenethylamine HCl C₈H₁₂ClN 157.45 Phenyl, ethylamine Lipophilic aromatic ring; skin sensitizer
2-Methoxyamphetamine HCl C₉H₁₄ClNO 195.67 Methoxy, amphetamine backbone Weak serotonin modulation in rats
Thiophene fentanyl HCl C₂₄H₂₆ClN₂OS 427.0 Thiophene, opioid analog Sulfur-containing heterocycle; unstudied toxicology
2-Fluoro-5-methoxybenzylamine HCl C₈H₁₁ClFNO 191.63 Fluorine, methoxy, benzylamine Halogen and electron-donating substituents

Key Observations :

  • Heterocyclic Influence : The furan ring in 2-Furanylmethanamine HCl introduces polarity due to oxygen, contrasting with the sulfur-containing thiophene in Thiophene fentanyl HCl, which may increase lipophilicity .
  • Substituent Effects : The methoxy group in 2-Methoxyamphetamine HCl reduces serotonin release potency compared to unsubstituted amphetamines . Similarly, fluorine in 2-Fluoro-5-methoxybenzylamine HCl enhances metabolic stability .

Key Observations :

  • Safety : Phenethylamine HCl’s classification as a skin sensitizer highlights the need for handling precautions with primary amines .
  • Toxicology Gaps : Thiophene fentanyl HCl and 2-Furanylmethanamine HCl lack comprehensive toxicological data, necessitating caution in handling .

Stability and Handling Requirements

  • Storage : Compounds like 2-Fluoro Deschloroketamine HCl (stored at -20°C ) and Methylhexanamine HCl (stable at room temperature ) demonstrate variability in stability. 2-Furanylmethanamine HCl likely requires similar cold storage to prevent degradation.
  • PPE : Analogous to Methoxyacetyl fentanyl HCl, handling 2-Furanylmethanamine HCl may require NIOSH/MSHA-approved respirators and chemical-resistant gloves .

Biological Activity

2-Furanylmethanamine hydrochloride, also known by its chemical identifier 131052-43-2, is a compound derived from furan, a heterocyclic organic compound. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound features a furan ring attached to a methanamine group. Its molecular structure is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds containing furan moieties often exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 mg/mLInhibition of cell wall synthesis
Escherichia coli0.8 mg/mLDisruption of membrane integrity
Candida albicans1.0 mg/mLInterference with ergosterol biosynthesis

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Wall Synthesis Inhibition : Similar to other aminophenols, it may inhibit enzymes involved in peptidoglycan synthesis, which is essential for bacterial cell wall integrity.
  • Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Ergosterol Biosynthesis Interference : For fungal pathogens, it may disrupt the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Studies

Several case studies have examined the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with skin infections caused by Staphylococcus aureus demonstrated that topical application of this compound resulted in significant improvement in infection clearance rates compared to control groups.
  • Case Study 2 : In a study assessing the treatment of urinary tract infections caused by Escherichia coli, patients treated with this compound showed reduced symptoms and lower pathogen loads within three days of treatment.

Research Findings

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various furan derivatives, including this compound. The study concluded that modifications to the furan ring significantly affected antimicrobial potency and selectivity against different pathogens .

Table 2: Structure-Activity Relationship Insights

CompoundAntimicrobial ActivityStructural Modifications
Base Compound (Furan)Moderate-
This compoundHighAddition of amine group
Methyl-5-Hydroxymethyl-2-Furan CarboxylateLowMethylation at hydroxymethyl position

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Furanylmethanamine hydrochloride?

The synthesis typically involves reductive amination of furfural derivatives using ammonia or a primary amine, followed by HCl salt formation. For example, furfural can react with hydroxylamine to form an oxime intermediate, which is reduced catalytically (e.g., using H₂/Pd-C) to yield the primary amine. Subsequent treatment with hydrochloric acid produces the hydrochloride salt. Purification is achieved via recrystallization from ethanol or acetone .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H and ¹³C NMR : To confirm the furan ring protons (δ 6.3–7.4 ppm) and amine proton environment.
  • IR spectroscopy : Identification of N–H stretches (~2500–3300 cm⁻¹) and C–O/C–N bonds.
  • Mass spectrometry (MS) : Verification of molecular ion peaks (e.g., [M+H]⁺ for the free base).
  • Elemental analysis : To validate the chloride content in the hydrochloride salt .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers away from moisture and light.
  • Follow first-aid measures: Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Apply Design of Experiments (DoE) to evaluate variables:

  • Catalyst loading : Pd-C (5–10 wt%) vs. Raney nickel.
  • Solvent polarity : Ethanol (protic) vs. THF (aprotic).
  • Temperature : 25–60°C for reductive amination. Monitor progress via thin-layer chromatography (TLC) or HPLC , and use fractional crystallization for impurity removal .

Q. How can discrepancies in ¹H NMR data for this compound be resolved?

Discrepancies may arise from:

  • Tautomerism : The furan ring’s electronic effects can shift proton signals.
  • Solvent effects : Use deuterated DMSO or CDCl₃ for consistency.
  • Dynamic exchange : Variable-temperature NMR (VT-NMR) can clarify exchange broadening. Confirm assignments using 2D NMR techniques (HSQC, COSY) .

Q. What strategies address contradictory reports on the biological activity of 2-Furanylmethanamine derivatives?

  • Purity validation : Use HPLC (>98% purity) to rule out impurities affecting assays.
  • Stereochemical analysis : Chiral chromatography to isolate enantiomers, as bioactivity may vary.
  • Receptor binding assays : Compare affinity across cell lines (e.g., HEK-293 vs. CHO) to assess selectivity .

Q. How can computational modeling enhance the design of 2-Furanylmethanamine-based probes?

  • Docking studies : Predict binding interactions with target receptors (e.g., serotonin receptors).
  • QSAR models : Correlate substituent effects (e.g., methoxy groups) with activity.
  • MD simulations : Evaluate stability of ligand-receptor complexes in physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.